Tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate
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Overview
Description
Tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate: is an organic compound with the molecular formula C13H16F3NO2. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a trifluoromethyl group attached to a phenylpropanoate backbone. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butylamine and 2-amino-3,3,3-trifluoro-2-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the effects of trifluoromethyl groups on biological activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Tert-butyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate
- Tert-butyl 2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoate
- Tert-butyl 2-amino-3,3,3-trifluoro-2-(4-chlorophenyl)propanoate
Comparison: Tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity compared to similar compounds. Additionally, the phenyl group provides a platform for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-11(2,3)19-10(18)12(17,13(14,15)16)9-7-5-4-6-8-9/h4-8H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXKKTHLAYTIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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